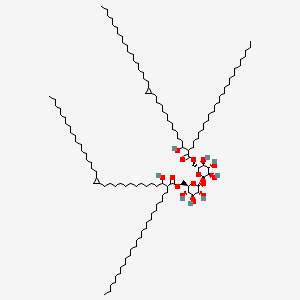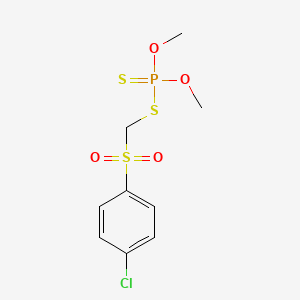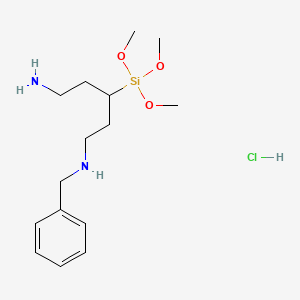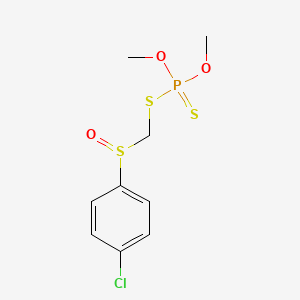
Carbophenothion-methyl sulfoxide
Übersicht
Beschreibung
Carbophenothion-methyl sulfoxide is an organophosphorus compound with the molecular formula C₉H₁₂ClO₃PS₃ and a molar mass of 330.81 g/mol . It is a derivative of carbophenothion, which is known for its use as an insecticide and acaricide. This compound is characterized by the presence of a sulfoxide group, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of carbophenothion-methyl sulfoxide typically involves the oxidation of carbophenothion. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst to facilitate the oxidation process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the selective formation of the sulfoxide derivative .
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Carbophenothion-methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone derivative. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and sodium periodate (NaIO₄).
Reduction: The sulfoxide group can be reduced back to the sulfide form using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate would yield the corresponding sulfone derivative.
Wissenschaftliche Forschungsanwendungen
Carbophenothion-methyl sulfoxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of organophosphorus compounds on biological systems. It can serve as a model compound for studying enzyme inhibition and other biochemical processes.
Medicine: Research on this compound includes its potential use as a therapeutic agent. Studies have explored its effects on various biological targets, including enzymes and receptors, to understand its pharmacological properties.
Industry: The compound is used in the development of pesticides and other agrochemicals. Its effectiveness as an insecticide and acaricide makes it valuable for agricultural applications.
Wirkmechanismus
Carbophenothion-methyl sulfoxide exerts its effects primarily through the inhibition of cholinesterase enzymes. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in signal transmission at cholinergic synapses. By inhibiting cholinesterase, this compound disrupts normal neurotransmission, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors .
The molecular targets of this compound include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and leading to prolonged neurotransmitter activity.
Vergleich Mit ähnlichen Verbindungen
Carbophenothion-methyl sulfoxide can be compared with other organophosphorus compounds, such as:
Carbophenothion: The parent compound, which lacks the sulfoxide group. Carbophenothion is also an insecticide and acaricide but has different chemical properties and reactivity.
Phosphorodithioic acid, S-[(4-chlorophenyl)sulfinyl]methyl O,O-diethyl ester: A similar compound with a sulfinyl group instead of a sulfoxide group.
Trithion sulfoxide: Another related compound with similar structural features but different functional groups.
This compound is unique due to the presence of the sulfoxide group, which imparts specific chemical reactivity and biological activity. This makes it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)sulfinylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO3PS3/c1-12-14(15,13-2)16-7-17(11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIMOALQWLBUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCS(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO3PS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016591 | |
| Record name | Carbophenothion-Methyl Sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62059-33-0 | |
| Record name | Carbophenothion-Methyl Sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


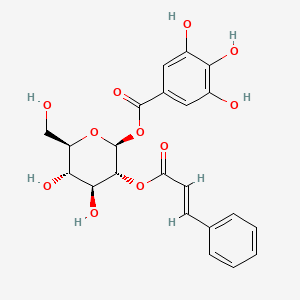
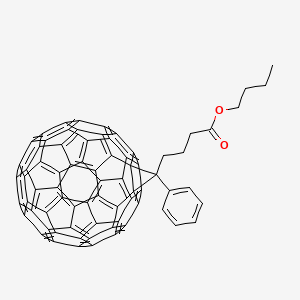
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)

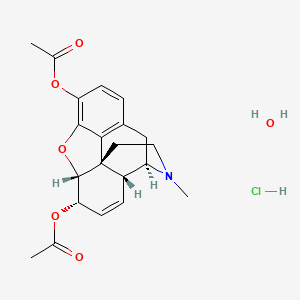
![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
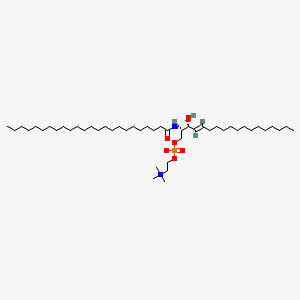
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)


